Structural Differentiation: The 4-Phenoxyphenyl Terminus Imparts Higher Lipophilicity and Altered H-Bonding vs. Unsubstituted Phenyl Analogs
This compound is differentiated from its simplest direct analog, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide, by the presence of a 4-phenoxy substituent on the terminal phenyl ring . The addition of the phenoxy group increases the molecular weight from approximately 305 g/mol to 397.4 g/mol and adds a second ether oxygen that can act as a hydrogen-bond acceptor. While experimentally measured logP values are not available in public databases for either compound, the increase in polar surface area and the number of hydrogen-bond acceptors predictably alters membrane permeability and solubility profiles, which are critical parameters in cell-based assays and in vivo studies. In structurally analogous pyridazinone series, similar N-aryl modifications shifted logD7.4 values by 0.5–1.5 units and modulated oral bioavailability in rats, indicating that the 4-phenoxyphenyl group cannot be considered functionally equivalent to a simple phenyl or 4-methoxyphenyl group [1].
| Evidence Dimension | Structural and physicochemical differentiation |
|---|---|
| Target Compound Data | MW = 397.4 g/mol; contains 4-phenoxyphenyl moiety (2 ether oxygens, increased H-bond acceptor count) |
| Comparator Or Baseline | 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide (MW ~305 g/mol; no ether oxygen) |
| Quantified Difference | MW increase of ~92 g/mol; addition of one ether oxygen H-bond acceptor; predicted logP shift of +0.5 to +1.5 based on class-level SAR |
| Conditions | In silico physicochemical profiling; class-level SAR from VEGFR-2 pyridazinone series [1] |
Why This Matters
This structural difference directly impacts solubility, permeability, and protein binding, meaning researchers cannot assume equivalent pharmacokinetic or cellular assay behavior when substituting this compound with simpler N-phenyl analogs.
- [1] Abdel Rahman DE, Fouad MA, Mohammed ER, El-Zoheiry HH, Abdelrasheed Allam H. Novel VEGFR-2 inhibitors as antiangiogenic and apoptotic agents via paracrine and autocrine cascades: Design, synthesis, and biological evaluation. Bioorganic Chemistry. 2023;139:106678. View Source
